Phosphonemycin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

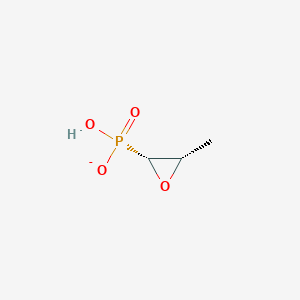

(1R,2S)-epoxypropylphosphonate(1-) is an organophosphonate oxoanion obtained by deprotonation of one of the two phosphonate OH groups of (1R,2S)-epoxypropylphosphonic acid; major species at pH 7.3. It has a role as an antimicrobial agent. It is a conjugate base of a fosfomycin. It is a conjugate acid of a (1R,2S)-epoxypropylphosphonate(2-).

科学研究应用

Urinary Tract Infections

Fosfomycin is predominantly indicated for the treatment of uncomplicated urinary tract infections caused by susceptible strains of Escherichia coli and Enterococcus faecalis. Its ease of administration as a single oral dose (3 grams) and favorable safety profile make it a first-line treatment option for women with uncomplicated cases .

Off-Label Uses

Although not officially approved for more complex infections, fosfomycin has been used off-label in cases of pyelonephritis and perinephric abscesses. Clinical studies have reported its efficacy in combination therapies for conditions such as bacteremia and endocarditis caused by Staphylococcus aureus, particularly in multidrug-resistant scenarios .

Pharmacodynamics and Efficacy

Fosfomycin demonstrates synergistic effects when used in combination with other antibiotics, enhancing its efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant enterobacteria . Its ability to penetrate biofilms further supports its use in treating chronic infections where biofilm formation is a challenge.

Efficacy Against Resistant Strains

Recent studies have shown that fosfomycin retains activity against various resistant strains, including those resistant to beta-lactams and aminoglycosides. A case study involving patients with complicated urinary tract infections demonstrated significant clinical improvement following fosfomycin treatment, underscoring its role as an alternative therapy .

Combination Therapies

Research indicates that combining fosfomycin with other antibiotics can lead to improved outcomes in severe infections. For instance, studies have explored its use alongside beta-lactam antibiotics, showing enhanced bactericidal activity against resistant pathogens .

Safety Profile

Fosfomycin is generally well-tolerated, with a low incidence of adverse effects. Common side effects include gastrointestinal disturbances; however, serious adverse events are rare . Monitoring liver function has been recommended due to occasional reports of transient liver enzyme elevations following administration.

Potential Future Applications

Given its broad spectrum of activity and unique mechanism, ongoing research is exploring the potential use of fosfomycin in treating other types of infections beyond urinary tract infections. This includes its application in surgical prophylaxis and treatment regimens for chronic infections associated with biofilm formation .

属性

分子式 |

C3H6O4P- |

|---|---|

分子量 |

137.05 g/mol |

IUPAC 名称 |

hydroxy-[(2R,3S)-3-methyloxiran-2-yl]phosphinate |

InChI |

InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/p-1/t2-,3+/m0/s1 |

InChI 键 |

YMDXZJFXQJVXBF-STHAYSLISA-M |

手性 SMILES |

C[C@H]1[C@H](O1)P(=O)(O)[O-] |

规范 SMILES |

CC1C(O1)P(=O)(O)[O-] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。